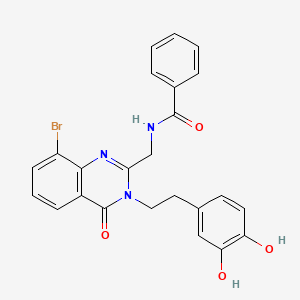
Benzamide, N-((8-bromo-3-(2-(3,4-dihydroxyphenyl)ethyl)-4-oxo-3,4-dihydro-2-quinazolinyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-((8-bromo-3-(2-(3,4-dihydroxyphenyl)ethyl)-4-oxo-3,4-dihydro-2-quinazolinyl)methyl)- is a complex organic compound with a unique structure that includes a bromine atom, a quinazolinone core, and a dihydroxyphenyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-((8-bromo-3-(2-(3,4-dihydroxyphenyl)ethyl)-4-oxo-3,4-dihydro-2-quinazolinyl)methyl)- typically involves multiple steps. One common approach includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Bromination: The quinazolinone core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the Dihydroxyphenyl Ethyl Group: This step involves the reaction of the brominated quinazolinone with a dihydroxyphenyl ethyl derivative under basic conditions.
Formation of the Benzamide: Finally, the benzamide moiety is introduced through an amidation reaction using an appropriate amine and coupling agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-((8-bromo-3-(2-(3,4-dihydroxyphenyl)ethyl)-4-oxo-3,4-dihydro-2-quinazolinyl)methyl)- can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazoline derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Benzamide, N-((8-bromo-3-(2-(3,4-dihydroxyphenyl)ethyl)-4-oxo-3,4-dihydro-2-quinazolinyl)methyl)- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Benzamide, N-((8-bromo-3-(2-(3,4-dihydroxyphenyl)ethyl)-4-oxo-3,4-dihydro-2-quinazolinyl)methyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases or proteases, which play crucial roles in cellular signaling and regulation.
Pathways Involved: It may interfere with pathways involved in cell cycle regulation, apoptosis, and DNA repair, leading to its potential anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with a similar quinazolinone core but different substituents.
Benzamide Derivatives: Compounds with a benzamide moiety but different core structures.
Uniqueness
Benzamide, N-((8-bromo-3-(2-(3,4-dihydroxyphenyl)ethyl)-4-oxo-3,4-dihydro-2-quinazolinyl)methyl)- is unique due to its combination of a brominated quinazolinone core and a dihydroxyphenyl ethyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
68501-56-4 |
|---|---|
Molecular Formula |
C24H20BrN3O4 |
Molecular Weight |
494.3 g/mol |
IUPAC Name |
N-[[8-bromo-3-[2-(3,4-dihydroxyphenyl)ethyl]-4-oxoquinazolin-2-yl]methyl]benzamide |
InChI |
InChI=1S/C24H20BrN3O4/c25-18-8-4-7-17-22(18)27-21(14-26-23(31)16-5-2-1-3-6-16)28(24(17)32)12-11-15-9-10-19(29)20(30)13-15/h1-10,13,29-30H,11-12,14H2,(H,26,31) |
InChI Key |
GNRPHOUVINMUQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NC3=C(C=CC=C3Br)C(=O)N2CCC4=CC(=C(C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



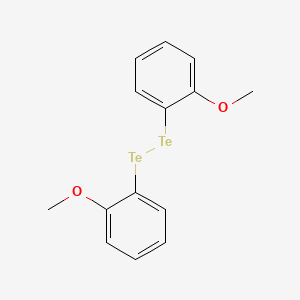
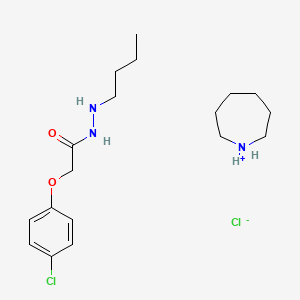
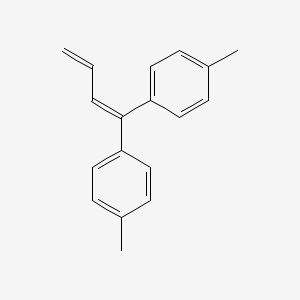

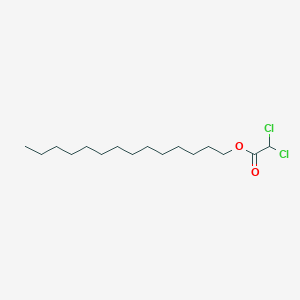
![[1-(4-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-7-yl)propyl]azaniumchloride](/img/structure/B13771748.png)

![7-Methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13771755.png)


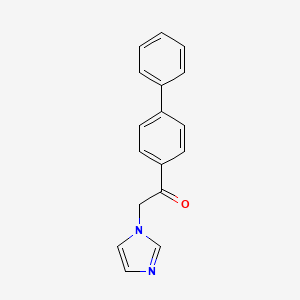
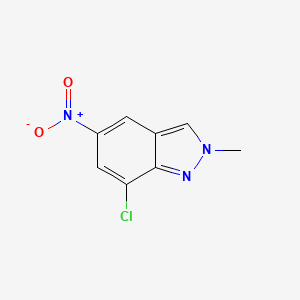
![7,18-Bis[2-(4-methoxyphenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13771780.png)
